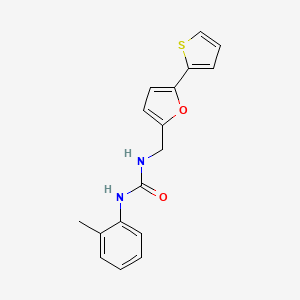
1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea is a synthetic compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is commonly referred to as TU-O-Tf and is a member of the urea family of compounds. TU-O-Tf has been synthesized using various methods and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea derivatives exhibit significant antibacterial and antifungal properties. In a study, urea and thiourea derivatives were synthesized and screened for their activity against various bacteria and fungi. Quantum chemical calculations supported these findings, highlighting the derivatives' potential as antimicrobial agents (Alabi et al., 2020).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
The compound's derivatives have been used in the synthesis of novel pyridine and naphthyridine derivatives, which have potential applications in various areas of chemistry and drug development. These derivatives were synthesized through reactions involving compounds like malononitriles and hydrazines (Abdelrazek et al., 2010).
Role in Neuropeptide Y5 Receptor Antagonists
This chemical framework has been utilized in the development of neuropeptide Y5 (NPY5) receptor antagonists. A study detailed the optimization of in vitro potency by modifying various molecular segments, resulting in highly potent compounds for this receptor class (Fotsch et al., 2001).
Development of Acetylcholinesterase Inhibitors
Derivatives of 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea have been synthesized and evaluated as potential acetylcholinesterase inhibitors. These studies aim to optimize the interaction between pharmacophoric moieties for developing effective inhibitors (Vidaluc et al., 1995).
Electronic and Vibrational Characterization
The compound and its derivatives have been the subject of electronic and vibrational characterization studies. Such studies involve advanced spectroscopic techniques like NMR, IR, and XRD, providing insights into the molecular structure and properties, which are crucial for their application in various fields (Lestard et al., 2015).
Anion Receptor Studies
Thiourea derivatives, including those related to 1-((5-(Thiophen-2-yl)furan-2-yl)methyl)-3-(o-tolyl)urea, have been investigated as neutral enantioselective anion receptors. These studies focus on understanding the binding constants and enantioselectivity with various anions, contributing to the field of anion receptor chemistry (Roussel et al., 2006).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-2-3-6-14(12)19-17(20)18-11-13-8-9-15(21-13)16-7-4-10-22-16/h2-10H,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCCXOCXNLDDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2755121.png)
![1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile](/img/structure/B2755123.png)

![4-[2-(4-Chlorophenoxy)acetyl]benzoic acid](/img/structure/B2755125.png)
![3-(3-Chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2755128.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2755129.png)
![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)
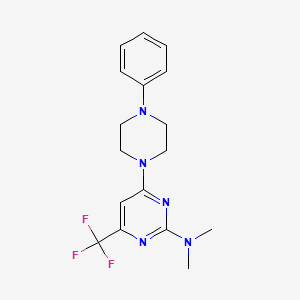
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2755136.png)
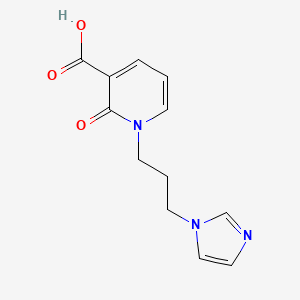
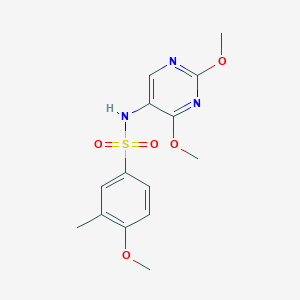
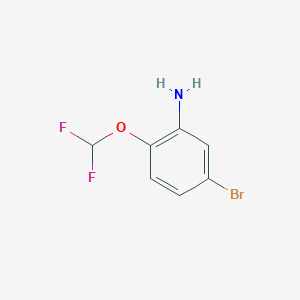
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
![6,8-dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B2755143.png)